N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Description
Properties
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O/c1-7-5-10(22)20-12(18-7)21-11(17)19-9-4-2-3-8(6-9)13(14,15)16/h2-6H,1H3,(H4,17,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNIXWSCVYGZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a convergent approach where the two key fragments—the 4-hydroxy-6-methyl-2-pyrimidinyl unit and the 3-(trifluoromethyl)phenyl guanidine moiety—are prepared separately and then coupled via guanylation chemistry. The process involves:
- Preparation of the substituted pyrimidine intermediate.
- Synthesis of the guanidine derivative bearing the trifluoromethyl-substituted phenyl group.
- Coupling of these intermediates to form the target guanidine compound.
Preparation of the Pyrimidinyl Intermediate
The 4-hydroxy-6-methyl-2-pyrimidinyl fragment is typically synthesized starting from chloropyrimidine derivatives, such as 2,4-dichloropyrimidine, which undergo selective substitution reactions. Key steps include:
Suzuki Coupling: 2,4-dichloropyrimidine is subjected to palladium-catalyzed Suzuki coupling with boronic acid derivatives to introduce the pyridinyl or other aromatic substituents selectively at the 4-position. This reaction is carried out under anhydrous conditions, often using Pd catalysts such as PdCl(dppf), with yields around 80% and high regioselectivity.
Nucleophilic Aromatic Substitution: The chlorine at the 2-position can be displaced by nucleophiles such as amines or hydroxyl groups to install the 4-hydroxy-6-methyl substituent. This step may involve controlled heating (e.g., 100 °C for 12-20 hours) to ensure complete conversion.
Synthesis of the 3-(Trifluoromethyl)phenyl Guanidine Fragment
The guanidine moiety linked to the 3-(trifluoromethyl)phenyl ring is prepared through guanylation of the corresponding aniline derivative:
Starting Material: 3-(trifluoromethyl)aniline or its chloro-substituted analog (e.g., 4-chloro-3-(trifluoromethyl)aniline) is used as the aromatic amine precursor.
Guanidine Introduction: The aromatic amine undergoes guanylation using guanyl-transfer reagents such as bis-Boc-guanylpyrazole or cyanamide in the presence of acids like hydrochloric acid in polar protic solvents (methanol, ethanol). This step may be assisted by additives such as ammonium chloride or ammonium acetate to stabilize the guanidine salt and prevent side reactions.
Protection/Deprotection: Boc protecting groups are often used to improve solubility and facilitate purification. Deprotection is achieved with trifluoroacetic acid or hydrochloric acid in solvents like 1,4-dioxane.
Coupling to Form the Target Compound
The final coupling involves the guanylation or condensation of the pyrimidinyl intermediate with the guanidine derivative:
Guanylation Techniques: Known guanylation methods are employed, including the use of cyanamide and acid catalysts to form the guanidine linkage between the pyrimidinyl and trifluoromethylphenyl moieties.
Reaction Conditions: The coupling is typically conducted in polar protic solvents (e.g., methanol) under reflux or controlled temperature conditions to maximize yield and minimize hydrolysis or side reactions.
Purification: The product is purified using standard chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and identity.
Alternative Synthetic Routes and Improvements
One-pot Curtius Rearrangement: Some advanced syntheses employ a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in t-butanol/toluene mixtures to generate carbamate intermediates that can be deprotected to yield the desired guanidine derivatives with improved purity and yield (~60% isolated yield).
Use of Peptide Coupling Reagents: Activation of carboxylic acid intermediates with coupling reagents such as T3P, EDC, or HBTU facilitates azide formation and subsequent guanylation steps, enhancing reaction efficiency and selectivity.
Data Table: Summary of Key Preparation Steps
Research Findings and Considerations
The trifluoromethyl group on the phenyl ring enhances chemical stability and lipophilicity, which is beneficial for biological activity and compound handling.
Protecting groups such as Boc are critical for managing solubility and preventing premature reactions during multi-step synthesis.
The use of peptide coupling reagents and one-pot rearrangement methods improves overall synthetic efficiency and scalability, making the process suitable for industrial applications.
Quality control via HPLC and mass spectrometry is essential to confirm the identity and purity of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Inhibitors for Inducible Nitric Oxide Synthase (iNOS)
The compound has been explored for its potential as an inhibitor of iNOS, which plays a critical role in various inflammatory diseases. Research shows that derivatives of this compound can serve as effective PET tracers for imaging iNOS activity in vivo. This application is crucial for understanding the role of nitric oxide in pathophysiological conditions and for developing targeted therapies.
HIV Reverse Transcriptase Inhibition
Another significant application involves the design of analogues that inhibit HIV reverse transcriptase-associated RNase H. Biochemical assays indicate that certain analogues derived from this compound exhibit potent inhibition in the low nanomolar range, without affecting other viral enzymes like integrase. This specificity is vital for developing effective anti-HIV therapies with reduced side effects.
Structural Chemistry
The unique structural features of N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine, including its trifluoromethyl and hydroxyl groups, enhance its solubility and reactivity. These properties make it an interesting candidate for further chemical modifications and studies on structure-activity relationships (SAR). Ongoing research aims to elucidate its mechanisms of action and therapeutic potential through detailed structural analyses.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including the use of automated reactors to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for quality control during production. Understanding the synthetic pathways can facilitate the development of new analogues with enhanced biological activities.
Case Studies
Case Study 1: Evaluation as a PET Tracer
A study evaluated the efficacy of this compound as a PET tracer for imaging iNOS in animal models. The results indicated significant uptake in inflamed tissues, suggesting its potential utility in diagnosing inflammatory diseases.
Case Study 2: HIV Inhibition Assays
In another study, various analogues were tested against HIV reverse transcriptase in cell-based assays. The findings demonstrated that certain compounds inhibited viral replication without cytotoxicity at concentrations up to 100 μM, highlighting their therapeutic promise against HIV infections.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N’-[3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
N-(4,6-Dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine (CAS 94828-52-1)
- Structure : The pyrimidine ring has methyl groups at positions 4 and 6 instead of a hydroxy and methyl.
- Molecular Formula : C₁₄H₁₄F₃N₅
- Molecular Weight : 309.29 g/mol
- Melting Point : 152–153°C .
- This substitution may alter solubility and binding interactions in biological systems.
N-(2,6-Difluorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine
Variations in the Phenyl Substituent
N-[4-(4-Benzyloxy-3-diethylaminomethyl-phenylamino)-6-trifluoromethyl-pyrimidin-2-yl]-N'-(3,4-dichloro-phenyl)-guanidine (CAS 86177-54-0)
- Structure: Contains a 3,4-dichlorophenyl group and a highly substituted pyrimidine with benzyloxy and diethylaminomethyl groups.
- Molecular Formula : C₃₀H₃₀Cl₂F₃N₇O
- Molecular Weight : 632.52 g/mol .
- Key Differences : The bulky substituents increase molecular weight and complexity, likely reducing membrane permeability. The dichlorophenyl group introduces strong electron-withdrawing effects, differing from the -CF₃ in the target compound.
N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(phenylthio)-phenyl]guanidine (CAS 650593-02-5)
- Structure : Incorporates a phenylthio (-SPh) group on the phenyl ring.
- Molecular Formula : C₁₉H₁₉N₅S
- Molecular Weight : 349.45 g/mol .
- Key Differences : The sulfur atom in the phenylthio group enhances lipophilicity and may participate in unique interactions (e.g., van der Waals forces). This contrasts with the -CF₃ group’s polarity and electronic effects.
Physical and Electronic Properties
Biological Activity
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine (CAS Number: 36108-05-1) is a synthetic compound characterized by its unique structural features, which include a pyrimidine ring, a trifluoromethyl group, and a guanidine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
- Molecular Formula : C13H12F3N5O
- Molecular Weight : 307.26 g/mol
- Structural Features :
- Pyrimidine derivative
- Guanidine moiety
- Trifluoromethyl phenyl group
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : Through condensation reactions involving aldehydes and guanidine derivatives.
- Functionalization : Introduction of hydroxy and methyl groups via selective hydroxylation and methylation.
- Trifluoromethyl Group Attachment : Achieved through nucleophilic substitution reactions with trifluoromethyl phenyl halides.
Biological Activity
Research indicates that this compound exhibits significant biological activity, making it a subject of various studies:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For example, it has shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are reported to be around 250 µg/mL for some derivatives, indicating its potential as an antibacterial agent .
Pharmacological Applications
- Cancer Research : The compound has been investigated for its potential therapeutic effects in cancer treatment, particularly due to its ability to interact with specific molecular targets involved in tumor growth and proliferation.
- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing IC50 values ranging from 27.04 to 106.75 µM, which suggests potential applications in neurodegenerative disease treatment .
The biological activity of this compound is believed to involve non-covalent interactions with active sites of target proteins, leading to inhibition of their functions. Molecular docking studies have provided insights into its binding affinities and specific interactions with target enzymes.
Study on Antibacterial Properties
In a recent study published in MDPI, derivatives of this compound were tested against common bacterial strains. The results indicated that modifications to the compound structure could enhance its antibacterial efficacy, with some derivatives showing significantly lower MIC values compared to others .
Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that the compound could reduce neuroinflammation and improve cognitive function in treated models, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Q & A
Basic: What are the recommended synthetic routes for N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine?
Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution and cyclization. For pyrimidinyl-guanidine derivatives, a common approach includes:
Pyrimidine Core Formation : React 4-hydroxy-6-methyl-2-aminopyrimidine with a trifluoromethylphenyl isocyanate or thiourea derivative under basic conditions (e.g., NaH in DMF) to form the guanidine linkage .
Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane gradients) followed by recrystallization from ethanol/water mixtures to isolate the pure compound .
Characterization : Confirm structure via -NMR (e.g., δ 8.2–8.5 ppm for aromatic protons), FT-IR (N-H stretch ~3300 cm), and LC-MS (m/z calculated for CHFNO: 327.09) .
Advanced: How can researchers resolve contradictions in reported binding affinities of this compound to sigma receptors?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., membrane vs. solubilized receptors) or ligand purity. To address this:
Receptor Preparation : Isolate guinea pig brain membranes using sucrose density centrifugation to ensure consistent receptor density .
Competitive Binding Assays : Use -DTG (a sigma receptor ligand) in the presence of varying concentrations of the compound. Calculate K values via Cheng-Prusoff equation, accounting for radioligand-specific activity .
Purity Validation : Confirm compound integrity using HPLC (≥98% purity) and mass spectrometry to rule out degradation products .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on structurally similar guanidines:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particulates .
Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
The -CF group enhances:
Lipophilicity : Measured via logP (experimental: ~2.1; calculated: 2.3 using ChemAxon), improving blood-brain barrier permeability .
Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) show reduced oxidative metabolism due to electron-withdrawing effects of -CF .
Binding Affinity : Trifluoromethyl groups engage in hydrophobic interactions with receptor pockets, as shown in molecular docking studies (AutoDock Vina, ΔG ≈ -9.2 kcal/mol) .
Basic: What analytical techniques are optimal for structural elucidation?
Methodological Answer:
X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve dihedral angles between pyrimidine and phenyl rings (e.g., 12.8° deviation) .
NMR Spectroscopy : Assign peaks using --HSQC to distinguish N-H environments (e.g., guanidine protons at δ 6.8–7.1 ppm) .
Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) under nitrogen atmosphere .
Advanced: How can computational modeling predict this compound’s logBB (blood-brain barrier permeability)?
Methodological Answer:
QSAR Models : Use Molinspiration or ACD/Labs to calculate descriptors (e.g., topological polar surface area <70 Ų, MW <450) .
logBB Prediction : Apply the equation: logBB = 0.139 × logP – 0.016 × PSA – 0.145 (experimental logBB ≈ -0.45) .
Validation : Compare with in vivo rodent studies using LC-MS quantification of brain/plasma ratios post-administration .
Basic: What solvents are suitable for recrystallization?
Methodological Answer:
Polar Protic Solvents : Ethanol/water (7:3 v/v) for high-yield crystallization (≥85% recovery) .
Non-Polar Mixtures : Dichloromethane/hexane (1:2) for slow crystal growth, minimizing impurities .
Temperature Control : Cool solutions to 4°C for 24 hours to optimize crystal size and purity .
Advanced: What strategies mitigate solubility limitations in biological assays?
Methodological Answer:
Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers (e.g., 10% hydroxypropyl-β-cyclodextrin) .
Nanoparticle Formulation : Prepare PLGA nanoparticles (size ~150 nm via solvent evaporation) to enhance aqueous dispersion .
pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays .
Basic: How to validate compound stability under storage conditions?
Methodological Answer:
Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation peaks (e.g., hydrolyzed guanidine derivatives) .
Light Sensitivity : Protect from UV by storing in amber vials; monitor photodegradation via UV-Vis (λ shifts >5 nm indicate instability) .
Advanced: What in vitro models are appropriate for studying neuropharmacological activity?
Methodological Answer:
Primary Neuronal Cultures : Use rat cortical neurons to assess sigma receptor modulation via Ca-imaging (Fluo-4 AM dye) .
Radioligand Displacement : Conduct competition assays in SH-SY5Y neuroblastoma cells expressing sigma-1 receptors .
Functional Assays : Measure cAMP inhibition (IC) using HEK293 cells transfected with sigma receptor constructs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
